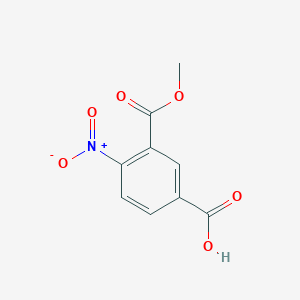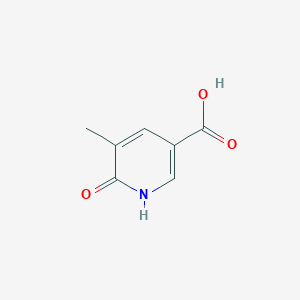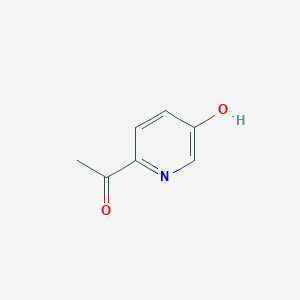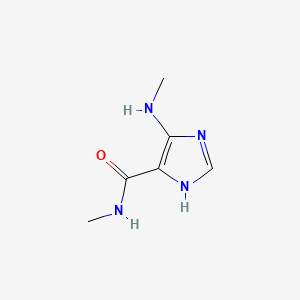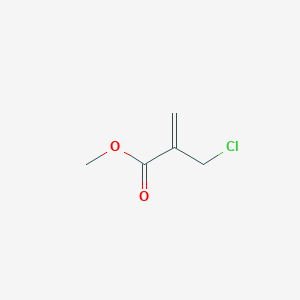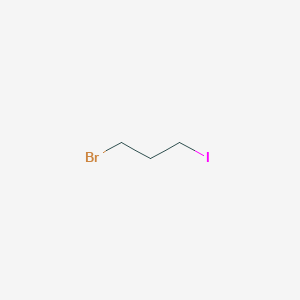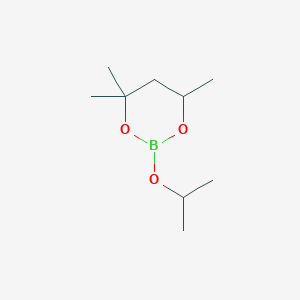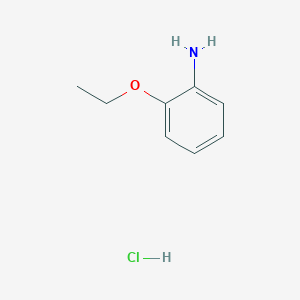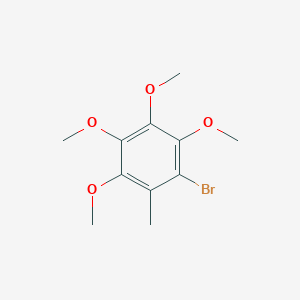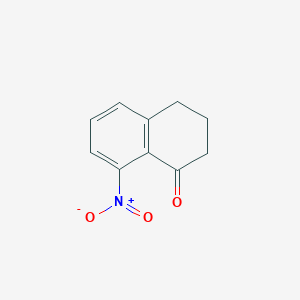
8-Nitro-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
8-Nitro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NDNO and has a molecular formula of C11H9NO3.
Wirkmechanismus
The mechanism of action of NDNO is not fully understood. However, it has been proposed that NDNO exerts its antimicrobial and antiviral effects by inhibiting the synthesis of nucleic acids in the microorganisms. NDNO has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemische Und Physiologische Effekte
NDNO has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their nucleic acid synthesis. NDNO has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, NDNO has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NDNO is its broad-spectrum antimicrobial and antiviral activity. It has been found to be effective against various bacterial and fungal strains, as well as viruses. NDNO has also shown promising results in inducing apoptosis in cancer cells. However, one of the limitations of NDNO is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on NDNO. One of the potential applications of NDNO is in the development of new antimicrobial and antiviral agents. NDNO can also be further studied for its anticancer properties and its potential use in cancer therapy. Furthermore, the synthesis of NDNO can be optimized to improve its yield and purity. Finally, the mechanism of action of NDNO can be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, NDNO is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antiviral, and anticancer properties. NDNO has been found to inhibit the growth of microorganisms, induce apoptosis in cancer cells, and have antioxidant properties. Although NDNO has some limitations, its potential applications make it an interesting compound for further research.
Wissenschaftliche Forschungsanwendungen
NDNO has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, antiviral, and anticancer properties. NDNO has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also shown promising results in inhibiting the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). Furthermore, NDNO has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
8-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCVYLILLBOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515135 | |
| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
58161-31-2 | |
| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





